

# A Comparative Guide to NNK and Benzo[a]pyrene in Lung Cancer Induction

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This guide provides an objective comparison of the carcinogenic properties of two potent tobacco smoke carcinogens, Nicotine-derived nitrosamino ketone (NNK) and Benzo[a]pyrene (B[a]P), in the context of lung cancer induction. The information presented is supported by experimental data to aid in research and therapeutic development.

### **Executive Summary**

NNK and B[a]P are both powerful carcinogens found in tobacco smoke that contribute significantly to the development of lung cancer. While both substances induce lung tumors through metabolic activation and the formation of DNA adducts, they exhibit distinct potencies and engage different signaling pathways. Experimental evidence, primarily from studies in A/J mice, indicates that B[a]P is a more potent lung tumorigenic agent than NNK when administered via intragastric gavage.[1][2] This guide will delve into the quantitative differences in their carcinogenic effects, detail the experimental protocols used to elicit these findings, and illustrate the key signaling pathways involved.

## **Quantitative Comparison of Carcinogenic Potency**

The following tables summarize quantitative data from comparative studies on the lung tumor-inducing capabilities of NNK and B[a]P in A/J mice.



Table 1: Comparative Lung Tumor Multiplicity in A/J Mice (8 weekly administrations, sacrificed 9 or 19 weeks post-treatment)

Carcinogen	Total Dose (μmol)	Route of Administration	Sacrifice Time (weeks post- treatment)	Lung Adenomas/Mo use (Mean ± SD)
NNK	24	Intragastric (i.g.)	9	10.5 ± 4.4
B[a]P	24	Intragastric (i.g.)	9	20.1 ± 7.2
NNK + B[a]P	24 (each)	Intragastric (i.g.)	9	103 ± 4.4
NNK	12	Intraperitoneal (i.p.)	19	12.3 ± 4.5
B[a]P	12	Intraperitoneal (i.p.)	19	1.8 ± 1.5

Source: Hecht et al., 1994[1][2]

Table 2: Dose-Response of Lung Tumor Induction in A/J Mice (single intraperitoneal injection, sacrificed 26 weeks post-treatment)



Carcinogen	Dose (mg/mouse)	Incidence of Hyperplasia (%)	Multiplicity of Hyperplasia (Mean)	Incidence of Adenoma (%)	Multiplicity of Adenoma (Mean)
NNK (Male)	1.0	100	2.8	100	1.6
2.0	100	4.4	100	3.2	
NNK (Female)	0.5	100	2.6	100	1.3
1.0	100	3.6	100	2.2	
2.0	100	5.2	100	4.1	-
B[a]P (Female)	0.5	100	2.9	100	1.5
1.0	100	4.5	100	3.1	

Source: NCI, 2018[3]

# Mechanisms of Carcinogenesis Metabolic Activation and DNA Adduct Formation

Both NNK and B[a]P require metabolic activation to exert their carcinogenic effects.

NNK is activated by cytochrome P450 (CYP) enzymes, leading to the formation of intermediates that can methylate or pyridyloxobutylate DNA.[4] These reactions result in the formation of DNA adducts such as O<sup>6</sup>-methylguanine (O<sup>6</sup>-mG) and 7-pyridyloxobutyl-guanine (7-POB-G), which if not repaired, can lead to mutations in key genes like KRAS.

B[a]P, a polycyclic aromatic hydrocarbon (PAH), is metabolized by CYP enzymes to form benzo[a]pyrene-7,8-diol-9,10-epoxide (BPDE). BPDE is highly reactive and readily binds to DNA, primarily at the N<sup>2</sup> position of guanine, forming bulky adducts.[5] These adducts can cause G to T transversions in genes such as TP53.



While direct quantitative comparisons of adduct levels in the same study are limited, studies on human lung tissue from smokers show elevated levels of both PAH-DNA adducts and adducts related to tobacco-specific nitrosamines, indicating their concurrent contribution to DNA damage.

### **Signaling Pathways in Lung Cancer Induction**

NNK and B[a]P perturb a variety of signaling pathways that promote cell proliferation, survival, and metastasis.

NNK-Activated Pathways: NNK has been shown to activate several signaling cascades, often through its interaction with nicotinic acetylcholine receptors (nAChRs) and  $\beta$ -adrenergic receptors ( $\beta$ -ARs). Key pathways include:

- PI3K/AKT/mTOR Pathway: Promotes cell survival and proliferation.
- MAPK/ERK Pathway: Involved in cell growth and differentiation.
- NF-kB Pathway: Regulates inflammation and cell survival.
- Wnt/β-catenin Pathway: Associated with cellular growth and proliferation.

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Proliferation; nAChR -> NF\_kB; NF\_kB -> Survival; NF\_kB -> Inflammation; nAChR -> Wnt; Wnt -> Proliferation; } DOT Caption: NNK-activated signaling pathways in lung cancer.

B[a]P-Activated Pathways: B[a]P primarily exerts its effects through the activation of the aryl hydrocarbon receptor (AhR). Downstream pathways include:

- AhR Signaling: Leads to the induction of CYP enzymes, which metabolically activate B[a]P.
- p53 Signaling Pathway: Activated in response to DNA damage, can lead to cell cycle arrest or apoptosis.
- PI3K/AKT Pathway: Similar to NNK, B[a]P can also activate this pro-survival pathway.

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# Experimental Protocols Lung Tumor Induction in A/J Mice (Hecht et al., 1994)

- Animal Model: Female A/J mice.
- Carcinogen Administration:



- Intragastric (i.g.) Gavage: NNK and/or B[a]P were administered in 0.1 ml of corn oil once weekly for 8 weeks.
- Intraperitoneal (i.p.) Injection: NNK and/or B[a]P were administered in 0.1 ml of trioctanoin once weekly for 8 weeks.
- Dosage: Various doses were tested, with a total dose of 12 or 24 μmol for each carcinogen in the comparative arms.
- Endpoint Analysis: Mice were sacrificed 9 or 19 weeks after the final carcinogen administration. Lungs were fixed, and surface adenomas were counted.

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### Dose-Response Study in A/J Mice (NCI, 2018)

- Animal Model: Male and female A/J mice.
- Carcinogen Administration: A single intraperitoneal (i.p.) injection.
- Dosage: Various doses of NNK (0.25, 0.5, 1.0, 2.0 mg/mouse) and B[a]P (0.25, 0.5, 1.0 mg/mouse) were administered.
- Endpoint Analysis: Mice were sacrificed 26 weeks after the injection. Lungs were histopathologically examined for hyperplasia and adenomas.



#### Conclusion

Both NNK and B[a]P are significant contributors to lung carcinogenesis, acting through distinct yet sometimes overlapping mechanisms. The experimental data presented here, particularly from studies in A/J mice, suggest that B[a]P exhibits greater tumorigenic potency in the lung compared to NNK under specific experimental conditions.[1][2] Understanding the differential effects of these carcinogens on molecular pathways is crucial for the development of targeted chemopreventive and therapeutic strategies for lung cancer. The provided experimental models offer robust systems for evaluating the efficacy of such novel interventions.

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